Synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene: A Comprehensive Technical Guide
Synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene, a valuable monomer in the development of advanced polymers and materials. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a detailed exploration of the synthetic pathway, experimental protocols, and characterization of the target molecule.
Introduction: The Significance of 9,9-Bis(4-allyloxyphenyl)fluorene
9,9-Bis(4-allyloxyphenyl)fluorene is a derivative of 9,9-bis(4-hydroxyphenyl)fluorene (also known as Bisphenol F), a class of compounds recognized for their rigid, cardo-ring structure. This unique three-dimensional architecture imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to polymers derived from them. The introduction of allyl functional groups provides reactive sites for polymerization and cross-linking, making 9,9-Bis(4-allyloxyphenyl)fluorene a versatile building block for high-performance materials such as epoxy resins, polycarbonates, and polyarylates.
This guide will detail a reliable and efficient two-step synthesis route, beginning with the preparation of the key intermediate, 9,9-Bis(4-hydroxyphenyl)fluorene, followed by its allylation to yield the final product.
Strategic Synthesis Pathway
The synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene is strategically divided into two distinct stages. This approach allows for the purification of the intermediate, ensuring a high-purity final product.
Caption: Condensation reaction of 9-fluorenone and phenol to form BHPF.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-Fluorenone | 180.20 | 18.02 g | 0.10 |
| Phenol | 94.11 | 112.93 g | 1.20 |
| Bifunctional Ionic Liquid (BFIL) | - | ~1.5 mol% | - |
| Toluene | 92.14 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Brine (sat. NaCl) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
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To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 9-fluorenone (18.02 g, 0.10 mol), phenol (112.93 g, 1.20 mol), and the bifunctional ionic liquid catalyst (~1.5 mol%).
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Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 9-fluorenone is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature.
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Dissolve the mixture in 200 mL of toluene.
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Transfer the solution to a separatory funnel and wash with deionized water (3 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/isopropanol or acetonitrile, to yield pure BHPF as a white to off-white solid. [1]
Step 2: Synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene
This step is a Williamson ether synthesis, a reliable method for forming ethers. [2] Reaction Scheme:
Caption: Williamson ether synthesis for the allylation of BHPF.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9,9-Bis(4-hydroxyphenyl)fluorene | 350.42 | 35.04 g | 0.10 |
| Allyl Bromide | 120.98 | 26.61 g (19.4 mL) | 0.22 |
| Potassium Carbonate (anhydrous) | 138.21 | 41.46 g | 0.30 |
| Acetone | 58.08 | 300 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
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In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-Bis(4-hydroxyphenyl)fluorene (35.04 g, 0.10 mol) in 300 mL of acetone.
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Add anhydrous potassium carbonate (41.46 g, 0.30 mol) to the solution.
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Heat the mixture to reflux and add allyl bromide (26.61 g, 0.22 mol) dropwise over 30 minutes.
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Continue refluxing the mixture for 12-16 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Wash the salts with a small amount of acetone.
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Combine the filtrates and remove the acetone under reduced pressure.
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Dissolve the resulting crude product in dichloromethane (200 mL) and wash with deionized water (3 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 9,9-Bis(4-allyloxyphenyl)fluorene as a white solid.
Characterization of 9,9-Bis(4-allyloxyphenyl)fluorene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₃₁H₂₆O₂ |
| Molecular Weight | 430.55 g/mol |
| Appearance | White to pale-yellow powder or crystals |
| Melting Point | 85.0 to 89.0 °C |
| CAS Number | 142494-81-3 |
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the allyl protons, including a multiplet around 6.0 ppm (CH=CH₂), two doublets around 5.2-5.4 ppm (=CH₂), and a doublet around 4.5 ppm (-O-CH₂-). The aromatic protons of the fluorene and phenyl rings will appear in the region of 6.8-7.8 ppm.
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¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum should display signals for the allyl group carbons at approximately 133 ppm (-CH=), 117 ppm (=CH₂), and 69 ppm (-O-CH₂-). The aromatic carbons and the spiro carbon of the fluorene core will also be present at their characteristic chemical shifts.
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FTIR (KBr, cm⁻¹): The infrared spectrum should exhibit the disappearance of the broad O-H stretching band from the starting material (around 3300-3500 cm⁻¹) and the appearance of characteristic C-O-C stretching vibrations for the ether linkage (around 1240 cm⁻¹ and 1040 cm⁻¹), as well as C=C stretching of the allyl group (around 1645 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 430.55.
Safety and Handling
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Phenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Allyl Bromide: Lachrymator and toxic. Handle with extreme care in a fume hood.
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9-Fluorenone: Irritant. Avoid inhalation and skin contact.
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Solvents: Flammable. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide has outlined a robust and well-documented synthetic route for the preparation of high-purity 9,9-Bis(4-allyloxyphenyl)fluorene. The two-step approach, involving the synthesis of the BHPF intermediate followed by a Williamson ether synthesis, provides a reliable method for obtaining this valuable monomer. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis of advanced materials.
References
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Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. RSC Advances, 11(52), 32559-32564. [Link]
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ResearchGate. (n.d.). Synthetic procedure of 9,9'-bis[4-(glycidyloxy)phenyl]fluorene (3) by the reaction of 4,4'-(9-fluorenylidene)diphenol (1) with epichlorohydrin (2). Retrieved from [Link]
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PubChem. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76716, 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved January 15, 2026 from [Link].
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Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32559-32564. [Link]
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Study on Synthesis of 9,9-Bis (4-hydroxyphenyl) Fluorene by Heteropoly Acid Catalysis. Journal of Physics: Conference Series, 2539(1), 012036. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Patents. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof.
